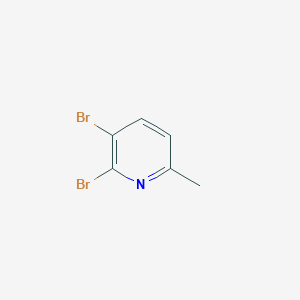
Potassium (4-methyl-1-naphthalene)trifluoroborate
説明
Potassium (4-methyl-1-naphthalene)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C11H9BF3K and a molecular weight of 248.10 .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Molecular Structure Analysis
The molecular formula of Potassium (4-methyl-1-naphthalene)trifluoroborate is C11H9BF3K . The molecular weight is 248.1 g/mol.Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (4-methyl-1-naphthalene)trifluoroborate is soluble in water . It should be stored in cool dry conditions in well-sealed containers .科学的研究の応用
Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Potassium Trifluoroborate Salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
- Results or Outcomes: The use of these salts in cross-coupling reactions can lead to high yields and selectivities. For example, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Proteomics Research
- Scientific Field: Biochemistry
- Application Summary: Potassium (4-methyl-1-naphthalene)trifluoroborate is a specialty product for proteomics research applications .
Fine Chemicals Development
- Scientific Field: Chemical Engineering
- Application Summary: Arylboronic acids, including Potassium (1-naphthalene)trifluoroborate, are safe and efficient arylation reagents. They have been widely used in the scientific research and development of related fine chemicals .
Optoelectronic Materials
- Scientific Field: Materials Science
- Application Summary: Arylboronic acids, including Potassium (1-naphthalene)trifluoroborate, have been used in the development of optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) .
Precursors for Difluoroboranes
- Scientific Field: Inorganic Chemistry
- Application Summary: Potassium organotrifluoroborate salts can be used as precursors to organodifluoroboranes . These highly reactive and unstable species can be safely and stably produced by adding a strong Lewis base to the potassium organotrifluoroborate salts .
- Results or Outcomes: The use of these salts as precursors can provide a safe and stable route to these highly reactive and unstable species .
Precursors for Ionic Liquids and Electrolytes
- Scientific Field: Electrochemistry
- Application Summary: Potassium organotrifluoroborate salts can be used as precursors for ionic liquids and electrolytes . These compounds have been rapidly becoming a hugely important and widely used class of reagent .
- Results or Outcomes: The use of these salts as precursors can lead to the development of new ionic liquids and electrolytes .
Safety And Hazards
Potassium (4-methyl-1-naphthalene)trifluoroborate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
特性
IUPAC Name |
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUPDNTOPJMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635794 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methyl-1-naphthalene)trifluoroborate | |
CAS RN |
850623-55-1 | |
| Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




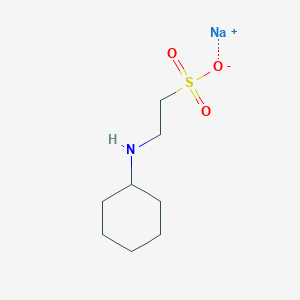

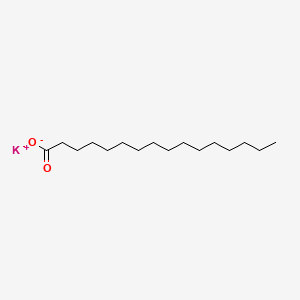

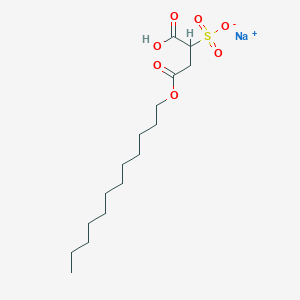
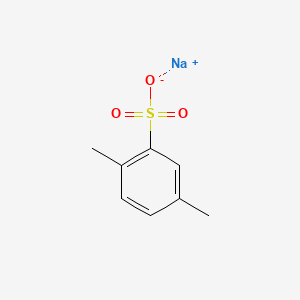
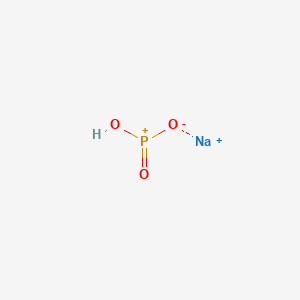

![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)

